N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core, a heterocyclic scaffold known for its role in kinase inhibition and anticancer activity . Key structural elements include:
- 5-Benzyl substituent: Enhances hydrophobic interactions with target proteins.
- Ethyl linker: Connects the pyrazolo-pyrimidinone moiety to the furan carboxamide group.
The bromine atom may confer distinct electronic and steric properties compared to analogous fluorine or methyl groups in related compounds.
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O3/c20-16-7-6-15(28-16)18(26)21-8-9-25-17-14(10-23-25)19(27)24(12-22-17)11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDUYIIEJHYDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the condensation of hydrazine with a suitable carbonyl compound, followed by cyclization. The furan moiety is then introduced via a bromination reaction, and the final coupling step involves the formation of the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve continuous flow chemistry techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds
Biology: Its unique structure makes it a candidate for studying enzyme inhibition and receptor binding, which can provide insights into biological pathways and mechanisms
Medicine: The compound’s potential as a drug scaffold means it could be used in the development of new therapeutics, particularly for diseases where pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy
Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The patent document () describes pyrazolo[3,4-d]pyrimidinone derivatives with modifications to the core scaffold. Below is a comparative analysis:
Key Observations:
The isopropylbenzamide in Example 53 introduces bulkier substituents, which could reduce cell permeability relative to the target compound’s smaller bromofuran moiety.
Physicochemical Properties :
- Example 53’s higher molecular weight (589.1 vs. 468.3) suggests reduced solubility, which may limit bioavailability.
- The target compound’s bromine atom could increase lipophilicity (logP ~3.5 estimated), favoring membrane penetration but risking off-target interactions.
Synthetic Routes :
- Both compounds likely employ Suzuki-Miyaura cross-coupling (as seen in Example 53’s synthesis using phenylboronic acid and Pd catalysts) . However, the bromofuran group in the target compound may require milder reaction conditions compared to fluorinated arylboronic acids.
Challenges and Opportunities
- Metabolic Stability : Bromine’s susceptibility to cytochrome P450-mediated dehalogenation may shorten the target compound’s half-life compared to fluorine-containing analogues.
- Toxicity : Brominated compounds carry a higher risk of hepatotoxicity, necessitating rigorous in vivo profiling.
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it is explored for potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : A pyrazolo[3,4-d]pyrimidine ring.
- Substituents : A benzyl group at the 5-position and a furan-2-carboxamide moiety.
The molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 486.4 g/mol |
| CAS Number | 922027-05-2 |
| Chemical Structure | C₁₈H₁₈BrN₃O₂ |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Studies : In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Another area of exploration is the antimicrobial activity of this compound:
- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced efficacy in overcoming bacterial resistance .
Synthesis and Analytical Methods
The synthesis of this compound typically involves:
- Multi-Step Reactions : Standard organic reactions such as condensation and cyclization.
- Characterization Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm product identity and purity .
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?
- The pyrazolo[3,4-d]pyrimidinone scaffold can be synthesized via cyclocondensation reactions. For example, describes the use of nitroarenes and nitroalkenes in palladium-catalyzed reductive cyclization, which could be adapted for core formation. Additionally, cyclization of hydrazides with phosphorus oxychloride (as in ) at elevated temperatures (120°C) is a viable method. Optimize reaction conditions (solvent, catalyst loading) based on substituent compatibility, particularly for the bromofuran and benzyl groups .
Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?
- IR spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹). NMR (¹H, ¹³C) confirms connectivity, such as the ethyl linker (δ ~3.5–4.5 ppm for CH₂ groups) and aromatic protons. X-ray crystallography (e.g., ) resolves stereochemistry and validates the pyrazolo-pyrimidinone bicyclic system. For bromine substituents, X-ray data (e.g., C–Br bond length ~1.9 Å) and anisotropic displacement parameters ensure accurate structural assignment .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Use enzyme inhibition assays (e.g., kinase or protease targets) with buffer systems like ammonium acetate (pH 6.5, as in ). Cell viability assays (MTT, resazurin) in cancer or inflammation models are recommended. Ensure consistency in solvent controls (e.g., DMSO ≤0.1%) and replicate experiments to account for variability. highlights molecular docking to preselect targets, reducing false positives .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict binding affinity to kinase targets?
- Use flexible docking protocols (e.g., AutoDock Vina) with homology-modeled active sites if crystal structures are unavailable. Incorporate solvation effects and protonation states (e.g., pyrimidinone tautomers). Cross-validate with mutagenesis data (e.g., ’s ligand interactions with hydrophobic pockets). Adjust scoring functions to prioritize hydrogen bonds (e.g., between the carboxamide and catalytic lysine) and halogen-π interactions (bromofuran with aromatic residues) .
Q. How to resolve contradictions in IC₅₀ values across different assay conditions?
- Systematically vary assay parameters:
- pH : Adjust using buffers (e.g., ’s ammonium acetate vs. phosphate buffers).
- Ionic strength : Test 50–150 mM NaCl to assess charge-based interactions.
- Redox conditions : Include antioxidants (e.g., DTT) if the bromofuran moiety is redox-sensitive.
- Normalize data using a reference inhibitor (e.g., staurosporine for kinases). ’s SAR analysis of halogenated analogs provides a framework for interpreting substituent-dependent activity shifts .
Q. What is the role of the bromofuran substituent in modulating bioactivity compared to other halogens?
- The bromine atom enhances lipophilicity (logP ↑) and polar surface area, improving membrane permeability. Compared to chloro analogs ( ), bromine’s larger atomic radius strengthens halogen bonding with electron-rich residues (e.g., tyrosine or histidine). Replace bromine with iodine (via Ullmann coupling, ) to evaluate steric effects. Use Hammett plots to correlate electronic effects (σ values) with activity .
Q. How to design stability studies for this compound under physiological conditions?
- Conduct accelerated degradation studies (40°C, 75% RH) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC-MS, focusing on hydrolysis of the carboxamide (→ carboxylic acid) or furan ring oxidation. Include antioxidants (e.g., BHT) to assess oxidative pathways. ’s residual solvent analysis methods can be adapted for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
